molecular formula C16H13ClN2S B2998904 3-chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide CAS No. 478046-10-5

3-chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Cat. No. B2998904
CAS RN: 478046-10-5
M. Wt: 300.8
InChI Key: KHZVFNXABYGLAB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Catalytic Applications

Studies have demonstrated the utility of ruthenium complexes, including those with imidazol-2-ylidene ligands, in catalyzing metathesis reactions of sulfur-containing compounds. For instance, a ruthenium benzylidene catalyst was successfully used in ring-closing metathesis reactions of acyclic diene sulfides, disulfides, and dithianes, showcasing the potential of similar compounds in facilitating various organic transformations (Gaelle Spagnol et al., 2002).

Material Science and Coordination Chemistry

Research into chalcogenated N-heterocyclic carbenes, including imidazol-2-ylidene derivatives, has led to the development of trinuclear complexes of palladium(II) which show promising catalytic activity. These complexes have been applied in selective nitrile-primary amide interconversion and Sonogashira coupling, indicating the potential of related compounds in materials science and coordination chemistry (P. Dubey et al., 2017).

Synthetic Organic Chemistry

The utility of imidazol-2-ylidene and related compounds in synthetic organic chemistry is highlighted by their application in Suzuki coupling reactions. Sulfonated, water-soluble imidazolium and imidazolinium salts, for instance, have been synthesized and their respective Pd-complexes applied in aqueous Suzuki coupling reactions, demonstrating the versatility of such compounds in facilitating environmentally friendly organic synthesis (C. Fleckenstein et al., 2007).

Fluorescence and Spectroscopy

Research on multi-element sensitive fluorescent probes derived from benzimidazole, such as the synthesis of 1-(2-(phenylthio)ethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, highlights the potential of related compounds in spectroscopy and as selective sensors for metal ions (Sisir Lohar et al., 2013). These applications underscore the broad utility of compounds with imidazole and sulfide functionalities in scientific research beyond their basic chemical properties.

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of a specific imidazole compound would depend on its exact structure. For example, (1-Benzyl-1H-imidazol-2-yl)methanol has been classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

The future directions for research into imidazole compounds are likely to involve the development of new synthetic routes and the exploration of their potential therapeutic applications . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-6-4-5-13(11-14)12-20-16-18-9-10-19(16)15-7-2-1-3-8-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZVFNXABYGLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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